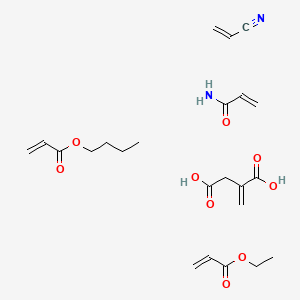

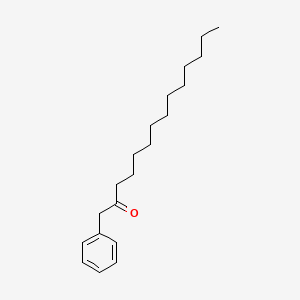

Butyl prop-2-enoate;ethyl prop-2-enoate;2-methylidenebutanedioic acid;prop-2-enamide;prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , 2-methylidenebutanedioic acid , prop-2-enamide , and prop-2-enenitrile are organic compounds with diverse applications in various fields. These compounds are primarily used in the production of polymers, resins, and other industrial materials. They are known for their reactivity and ability to undergo polymerization, making them valuable in the manufacture of plastics, adhesives, and coatings .

Preparation Methods

Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process can also involve the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .

Chemical Reactions Analysis

These compounds undergo various chemical reactions, including:

Polymerization: Both butyl prop-2-enoate and ethyl prop-2-enoate can polymerize to form poly(butyl acrylate) and poly(ethyl acrylate), respectively. .

Esterification: They can react with alcohols to form esters, which are used in various industrial applications.

Hydrolysis: These compounds can be hydrolyzed to their corresponding acids and alcohols.

Scientific Research Applications

Butyl prop-2-enoate: and ethyl prop-2-enoate are extensively used in scientific research due to their versatility:

Chemistry: They are used as monomers in the synthesis of polymers and copolymers, which are essential in the production of resins, plastics, and adhesives

Medicine: They are used in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: These compounds are used in the manufacture of coatings, textiles, and non-woven fibers.

Mechanism of Action

The mechanism of action of these compounds involves their ability to undergo polymerization and esterification reactions. The vinyl group in these compounds is highly reactive, allowing them to form long polymer chains. This reactivity is exploited in various industrial processes to produce materials with desirable properties such as flexibility, durability, and resistance to environmental factors .

Comparison with Similar Compounds

Butyl prop-2-enoate: and ethyl prop-2-enoate are similar to other acrylate esters such as methyl prop-2-enoate and 2-ethylhexyl prop-2-enoate. they differ in their physical properties and reactivity:

Methyl prop-2-enoate: Has a lower boiling point and is more volatile compared to butyl and ethyl prop-2-enoate.

2-Ethylhexyl prop-2-enoate: Has a higher molecular weight and is used in applications requiring higher flexibility and durability.

These differences make butyl prop-2-enoate and ethyl prop-2-enoate unique in their applications, particularly in the production of flexible and durable materials .

Properties

CAS No. |

51329-93-2 |

|---|---|

Molecular Formula |

C23H34N2O9 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

butyl prop-2-enoate;ethyl prop-2-enoate;2-methylidenebutanedioic acid;prop-2-enamide;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H6O4.C5H8O2.C3H5NO.C3H3N/c1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2;1-2-3(4)5;1-2-3-4/h4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3;2H,1H2,(H2,4,5);2H,1H2 |

InChI Key |

XSYKKQSDNJJPOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)N.C=C(CC(=O)O)C(=O)O |

Related CAS |

51329-93-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)